molecular formula C11H18O B13249774 1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde

1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde

Cat. No.: B13249774
M. Wt: 166.26 g/mol
InChI Key: CVLVLEXRTILLCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring . The subsequent functionalization of the cyclopropane ring with an aldehyde group can be achieved through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on cost-efficiency, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Acidic or basic catalysts

Major Products

    Oxidation: 1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid

    Reduction: 1-(3-Methylcyclohexyl)cyclopropane-1-methanol

    Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde is not well-documented. its reactivity is primarily influenced by the strained nature of the cyclopropane ring and the presence of the aldehyde functional group. The cyclopropane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions .

Comparison with Similar Compounds

1-(3-Methylcyclohexyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives:

    Cyclopropane: The simplest cyclopropane compound, used as a building block in organic synthesis.

    Cyclopropanecarboxaldehyde: Similar to this compound but lacks the cyclohexane ring.

    1-(3-Methylcyclohexyl)cyclopropane-1-methanol: A reduced form of the aldehyde compound, with a primary alcohol functional group.

The uniqueness of this compound lies in its combination of a cyclopropane ring, a cyclohexane ring, and an aldehyde functional group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(3-methylcyclohexyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c1-9-3-2-4-10(7-9)11(8-12)5-6-11/h8-10H,2-7H2,1H3

InChI Key

CVLVLEXRTILLCK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)C2(CC2)C=O

Origin of Product

United States

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